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molecular formula C15H11ClN2 B1267994 2-Benzyl-3-chloroquinoxaline CAS No. 49568-78-7

2-Benzyl-3-chloroquinoxaline

Cat. No. B1267994
M. Wt: 254.71 g/mol
InChI Key: WOXFHFKGZGPZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501416B2

Procedure details

Intermediate 3 can be prepared from the starting material 2,3-dichloroquinoxaline 1 following the reaction in Scheme 1. In this manner, quinoxaline 1 can be reacted with benzylmagnesium chloride in THF to afford 2-benzyl-3-chloroquinoxaline 2. 2-Benzylquinoxalines can also be prepared by reaction with alternative alkylating reagents, such as, but not limited to, benzyllithium. 2-Benzyl-3-chloroquinoxaline 2 can be reacted with cyanide to obtain intermediate 2-benzyl-3-cyanoquinoxaline 3.
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:17](C#N)=[N:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:20]C1C(Cl)=NC2C(=CC=CC=2)N=1.C1C=CC2C(=NC3C(N)=NNC=3N=2)C=1.C([Mg]Cl)C1C=CC=CC=1>C1COCC1>[CH2:1]([C:8]1[C:17]([Cl:20])=[N:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC2=CC=CC=C2N=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=NC=3C(=NNC3N2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction in Scheme 1

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC2=CC=CC=C2N=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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